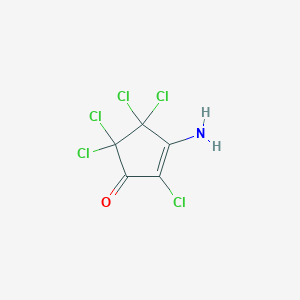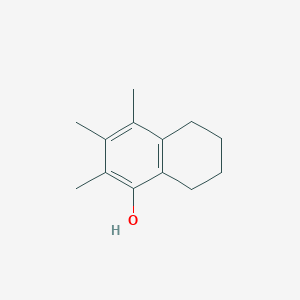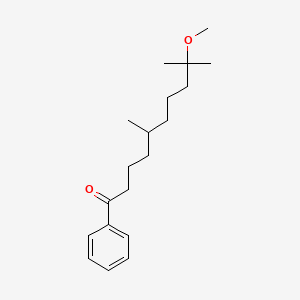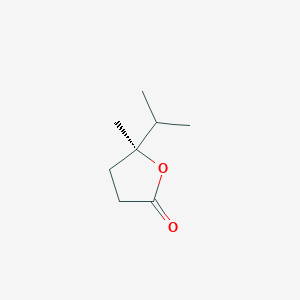
3,3,6-Trimethylhept-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6-Trimethylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C10H18, and it is a branched hydrocarbon with three methyl groups attached to a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethylhept-1-yne can be achieved through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides. For instance, the reaction of 3,3-dimethyl-1-butyne with 1-bromo-3-methylbutane in the presence of a strong base like sodium amide (NaNH2) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6-Trimethylhept-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, O3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, Lindlar’s catalyst for partial hydrogenation.
Substitution: Alkyl halides, strong bases like NaNH2.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted alkynes or alkenes.
Applications De Recherche Scientifique
3,3,6-Trimethylhept-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,3,6-Trimethylhept-1-yne involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-butyne: A simpler alkyne with a similar structure but fewer carbon atoms.
3,3,6-Trimethylhept-4-en-1-yne: A related compound with an additional double bond.
3,3,6-Trimethylheptane: The fully saturated analog of 3,3,6-Trimethylhept-1-yne.
Uniqueness
This compound is unique due to its specific branching and the presence of a terminal alkyne groupThe presence of multiple methyl groups also influences its physical properties and reactivity, making it a valuable compound in various chemical and industrial processes .
Propriétés
Numéro CAS |
61076-01-5 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
3,3,6-trimethylhept-1-yne |
InChI |
InChI=1S/C10H18/c1-6-10(4,5)8-7-9(2)3/h1,9H,7-8H2,2-5H3 |
Clé InChI |
CPJCSGNJXXSWEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)


![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)
